N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine
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Overview
Description
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine is a complex organic compound that features a benzothiophene core substituted with a chloro and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzo(b)thiophene to introduce the nitro group. This is followed by a substitution reaction to attach the piperidinepropanamine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted benzothiophene derivatives.
Scientific Research Applications
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine
- N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-N-pyrrolidineethanamine
Uniqueness
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-2-methylpiperidinepropanamine is unique due to its specific substitution pattern and the presence of the piperidinepropanamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
149338-20-5 |
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Molecular Formula |
C17H22ClN3O2S |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(2-methylpiperidin-1-yl)propyl]-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C17H22ClN3O2S/c1-12-5-2-3-9-20(12)10-4-8-19-16-14-11-13(18)6-7-15(14)24-17(16)21(22)23/h6-7,11-12,19H,2-5,8-10H2,1H3 |
InChI Key |
JASVGOYWGQJYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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